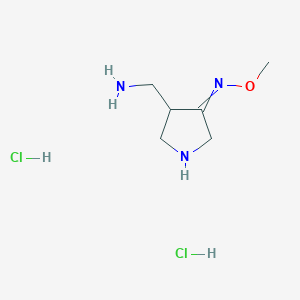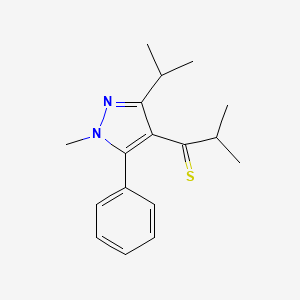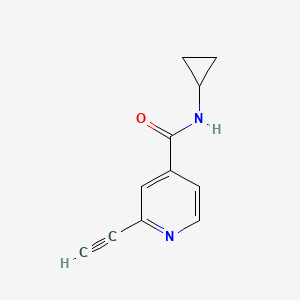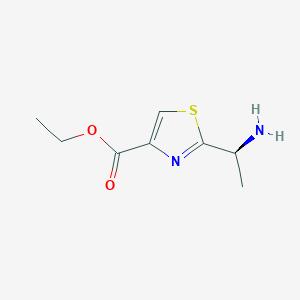
(S)-Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate is a chiral compound with a thiazole ring, an amino group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Halogenated or nitrated thiazole derivatives.
Aplicaciones Científicas De Investigación
(S)-Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the amino and ester groups can participate in additional binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate: Non-chiral version of the compound.
2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid: Lacks the ester group.
Uniqueness
(S)-Ethyl 2-(1-aminoethyl)thiazole-4-carboxylate is unique due to its chiral nature, which can impart specific biological activity and selectivity. The presence of the ethyl ester group can also influence its solubility and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C8H12N2O2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
ethyl 2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-13-7(10-6)5(2)9/h4-5H,3,9H2,1-2H3/t5-/m0/s1 |
Clave InChI |
BIHAKLFZRIHNNM-YFKPBYRVSA-N |
SMILES isomérico |
CCOC(=O)C1=CSC(=N1)[C@H](C)N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11772515.png)
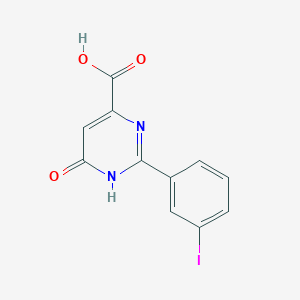
![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)




